
2-クロロ-N-(ピリジン-3-イルメチル)ピリミジン-4-アミン
説明
2-Chloro-N-(3-pyridinylmethyl)-4-pyrimidinamine (CPMP) is a nitrogen-containing heterocyclic compound that has been used in various scientific research applications. It is a member of the pyrimidinamine family of compounds, which are known for their unique chemical and biological properties. CPMP has been studied for its potential use as a therapeutic agent, as well as its ability to catalyze various chemical and biochemical reactions.
科学的研究の応用
医薬品合成
この化合物は、さまざまな医薬品剤の合成における重要な中間体として機能します。 その構造は、N-(ピリジン-2-イル)アミドの形成に不可欠であり、その多様な薬理学的用途のために重要です 。これらのアミドは、炎症性疾患から癌まで、さまざまな病気の標的となる薬物に見られます。
抗結核剤
研究によると、ピリミジン-4-アミン誘導体(対象の化合物など)は、結核菌に対して強力な活性を示すことが示されています 。この化合物は、修飾が可能であり、新しい抗結核剤の開発を可能にします。これは、耐性菌株の結核との闘いにおいて不可欠です。
殺菌活性
ピリミジンアミンの構造モチーフは、その殺菌特性についても研究されています。 研究によると、ピリジンおよびピリミジン基の変化は、生物学的活性を大幅に変化させる可能性があり、新しい殺菌剤の開発のための貴重な足場となっています .
有機合成における触媒作用
有機合成において、この化合物は、化学的に多様な反応における触媒または反応物として機能することができます。 これは、イミダゾピリジンの合成など、穏やかな無金属条件を必要とする反応に特に役立ちます .
作用機序
Target of Action
The primary target of 2-chloro-N-(pyridin-3-ylmethyl)pyrimidin-4-amine is the acetyl-CoA carboxylase enzyme . This enzyme plays a crucial role in fatty acid biosynthesis and metabolism. It catalyzes the carboxylation of acetyl-CoA to produce malonyl-CoA, a critical step in the biosynthesis of long-chain fatty acids.
Mode of Action
2-chloro-N-(pyridin-3-ylmethyl)pyrimidin-4-amine interacts with its target, the acetyl-CoA carboxylase enzyme, by binding to it
Biochemical Pathways
The interaction of 2-chloro-N-(pyridin-3-ylmethyl)pyrimidin-4-amine with the acetyl-CoA carboxylase enzyme affects the fatty acid biosynthesis pathway By interacting with this enzyme, the compound can potentially influence the production of long-chain fatty acids
Result of Action
Given its target and mode of action, it can be inferred that the compound may influence the levels of long-chain fatty acids within the cell by modulating the activity of the acetyl-coa carboxylase enzyme .
生化学分析
Biochemical Properties
2-chloro-N-(3-pyridinylmethyl)-4-pyrimidinamine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with kinases, particularly protein kinase C theta (PKCθ), which is involved in several signaling pathways . The interaction between 2-chloro-N-(3-pyridinylmethyl)-4-pyrimidinamine and PKCθ is characterized by the inhibition of the kinase’s activity, leading to downstream effects on cellular signaling. Additionally, this compound may interact with other proteins involved in cellular metabolism and gene expression, further influencing biochemical pathways.
Cellular Effects
The effects of 2-chloro-N-(3-pyridinylmethyl)-4-pyrimidinamine on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of PKCθ by 2-chloro-N-(3-pyridinylmethyl)-4-pyrimidinamine can lead to altered T-cell activation and immune responses . Furthermore, this compound may affect the expression of genes involved in cell proliferation, apoptosis, and differentiation, thereby impacting overall cellular health and function.
Molecular Mechanism
The molecular mechanism of action of 2-chloro-N-(3-pyridinylmethyl)-4-pyrimidinamine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of PKCθ, inhibiting its kinase activity and preventing the phosphorylation of downstream targets . This inhibition disrupts the signaling cascade, leading to altered cellular responses. Additionally, 2-chloro-N-(3-pyridinylmethyl)-4-pyrimidinamine may influence gene expression by modulating transcription factors and other regulatory proteins, resulting in changes in the expression of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-chloro-N-(3-pyridinylmethyl)-4-pyrimidinamine have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-chloro-N-(3-pyridinylmethyl)-4-pyrimidinamine remains stable under specific conditions, but may degrade over extended periods, leading to reduced efficacy . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of PKCθ activity, resulting in prolonged effects on cellular signaling and function.
Dosage Effects in Animal Models
The effects of 2-chloro-N-(3-pyridinylmethyl)-4-pyrimidinamine vary with different dosages in animal models. At lower doses, this compound effectively inhibits PKCθ activity without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to liver and kidney function. Threshold effects have been noted, where a specific dosage range is required to achieve the desired biochemical and cellular effects without inducing toxicity.
Metabolic Pathways
2-chloro-N-(3-pyridinylmethyl)-4-pyrimidinamine is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. This compound is metabolized primarily in the liver, where it undergoes enzymatic transformations that affect its activity and stability . The involvement of cytochrome P450 enzymes in the metabolism of 2-chloro-N-(3-pyridinylmethyl)-4-pyrimidinamine has been documented, highlighting the importance of these enzymes in regulating the compound’s metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of 2-chloro-N-(3-pyridinylmethyl)-4-pyrimidinamine within cells and tissues are mediated by specific transporters and binding proteins. This compound is transported across cell membranes by solute carrier transporters, which facilitate its uptake and distribution within various cellular compartments . The localization and accumulation of 2-chloro-N-(3-pyridinylmethyl)-4-pyrimidinamine in specific tissues are influenced by its interactions with binding proteins, affecting its overall bioavailability and efficacy.
Subcellular Localization
The subcellular localization of 2-chloro-N-(3-pyridinylmethyl)-4-pyrimidinamine plays a crucial role in its activity and function. This compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its effects on cellular processes . Targeting signals and post-translational modifications may influence the localization of 2-chloro-N-(3-pyridinylmethyl)-4-pyrimidinamine, directing it to organelles such as the mitochondria or endoplasmic reticulum, thereby affecting its activity and function.
特性
IUPAC Name |
2-chloro-N-(pyridin-3-ylmethyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4/c11-10-13-5-3-9(15-10)14-7-8-2-1-4-12-6-8/h1-6H,7H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKUYUQNOFDIDRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Chloro-1-[4-(thian-4-yl)piperazin-1-yl]propan-1-one](/img/structure/B1491524.png)

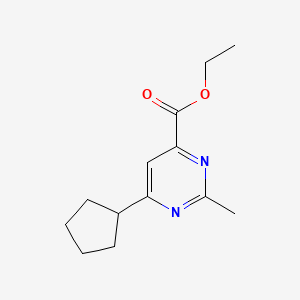
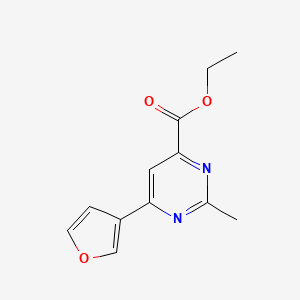


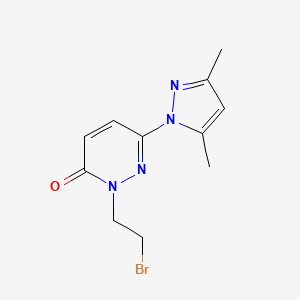
![3-Cyclopropyl-6-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1491536.png)
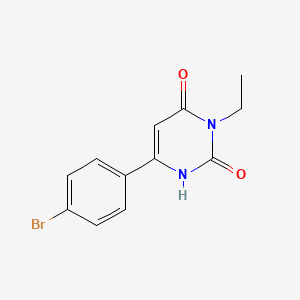

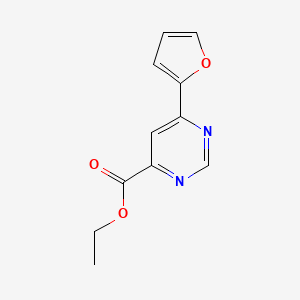

![3-Chloro-1-[4-(thiomorpholin-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B1491543.png)
![6-[2-(4-Chlorophenyl)ethyl]-2-methylpyrimidin-4-amine](/img/structure/B1491546.png)